![molecular formula C8H13ClN2O B3028348 (S)-1-(2-Methoxypyridin-4-yl)ethanamine hydrochloride CAS No. 1914157-93-9](/img/structure/B3028348.png)
(S)-1-(2-Methoxypyridin-4-yl)ethanamine hydrochloride
Overview
Description
(S)-1-(2-Methoxypyridin-4-yl)ethanamine hydrochloride, also known as SMPE, is a synthetic analogue of the neurotransmitter epinephrine. It is a potent agonist at both α- and β-adrenergic receptors, and has been used in scientific research for its ability to modulate the activity of the sympathetic nervous system. SMPE has been used in a variety of studies to investigate the effects of epinephrine on a variety of physiological and biochemical processes.
Scientific Research Applications
Agrochemicals and Crop Protection
The compound’s heterocyclic structure suggests potential applications in agrochemicals. Researchers investigate its pesticidal properties or explore its role in plant growth regulation. It might serve as a starting point for developing environmentally friendly crop protection agents.
For reference:
- (S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride
- 2-(2-Methoxypyridin-4-yl)acetic acid hydrochloride
- (2-Methoxypyridin-4-yl)boronic acid hydrochloride
Fujifilm Wako Pure Chemical Corporation. (2024). (S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride. Retrieved from source AK Scientific, Inc. (2024). 2-(2-Methoxypyridin-4-yl)acetic acid hydrochloride. Retrieved from source ChemicalBook. (2024). (2-Methoxypyridin-4-yl)boronic acid hydrochloride. Retrieved from source
properties
IUPAC Name |
(1S)-1-(2-methoxypyridin-4-yl)ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6(9)7-3-4-10-8(5-7)11-2;/h3-6H,9H2,1-2H3;1H/t6-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVOVRIZVVJBJS-RGMNGODLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1)OC)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=NC=C1)OC)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2177257-68-8 | |
Details | Compound: 4-Pyridinemethanamine, 2-methoxy-α-methyl-, hydrochloride (1:2), (αS)- | |
Record name | 4-Pyridinemethanamine, 2-methoxy-α-methyl-, hydrochloride (1:2), (αS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2177257-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
188.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(2-Methoxypyridin-4-yl)ethanamine hydrochloride | |
CAS RN |
1914157-93-9 | |
Record name | 4-Pyridinemethanamine, 2-methoxy-α-methyl-, hydrochloride (1:1), (αS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1914157-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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